Cas no 2138081-85-1 (3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol)

3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138081-85-1
- EN300-1161047
- 3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
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- Inchi: 1S/C13H22N2O/c1-9(2)12-5-4-11(16)8-13(12)15-7-6-10(3)14-15/h6-7,9,11-13,16H,4-5,8H2,1-3H3
- InChI Key: QWKLUDLYFZWJMB-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C)C)C(C1)N1C=CC(C)=N1
Computed Properties
- Exact Mass: 222.173213330g/mol
- Monoisotopic Mass: 222.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2.4
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161047-0.5g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 0.5g |
$1385.0 | 2023-05-23 | ||
Enamine | EN300-1161047-2.5g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 2.5g |
$2828.0 | 2023-05-23 | ||
Enamine | EN300-1161047-0.05g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 0.05g |
$1212.0 | 2023-05-23 | ||
Enamine | EN300-1161047-10.0g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 10g |
$6205.0 | 2023-05-23 | ||
Enamine | EN300-1161047-0.1g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 0.1g |
$1269.0 | 2023-05-23 | ||
Enamine | EN300-1161047-0.25g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 0.25g |
$1328.0 | 2023-05-23 | ||
Enamine | EN300-1161047-1.0g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 1g |
$1442.0 | 2023-05-23 | ||
Enamine | EN300-1161047-5.0g |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol |
2138081-85-1 | 5g |
$4184.0 | 2023-05-23 |
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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4. Book reviews
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on 3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol
3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol: A Comprehensive Overview
The compound 3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138081-85-1) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, and the latest advancements in understanding its applications.
Chemical Structure and Properties
The molecule consists of a cyclohexane ring substituted with two key functional groups: a 3-methylpyrazole moiety at position 3 and an isopropyl group at position 4. The hydroxyl group (-OH) at position 1 further enhances its reactivity and functional versatility. The presence of the pyrazole ring introduces aromaticity and potential hydrogen bonding capabilities, making it an interesting candidate for various chemical reactions.
Recent studies have highlighted the importance of the pyrazole moiety in drug design. Pyrazoles are known for their ability to act as hydrogen bond donors or acceptors, which can significantly influence the pharmacokinetic properties of a compound. This makes 3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan-1-ol a valuable building block in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels. For instance, researchers have employed transition metal catalysts such as palladium(II) complexes to facilitate key coupling reactions during the synthesis.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in confirming the molecular structure. These studies have provided insights into the spatial arrangement of atoms, which is crucial for understanding its reactivity and potential applications.
Applications in Pharmaceutical Research
The compound has shown promise in several therapeutic areas. For instance, its ability to modulate enzyme activity makes it a potential candidate for anti-inflammatory and anti-cancer drug development. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, offering new avenues for treating chronic inflammatory diseases.
In addition, its hydroxyl group provides opportunities for further functionalization. Researchers have explored the use of this compound as a precursor for more complex molecules with enhanced bioavailability and efficacy. For example, esterification reactions have been used to create prodrugs that can be selectively activated within specific tissues.
Environmental Considerations and Green Chemistry Approaches
In line with the growing emphasis on sustainability, there has been increasing interest in developing eco-friendly synthesis methods for this compound. Green chemistry principles have led to the exploration of solvent-free reactions and the use of biodegradable catalysts. These approaches not only reduce environmental impact but also enhance the scalability of production processes.
Furthermore, studies on the environmental fate of this compound have provided valuable insights into its biodegradability and toxicity profiles. Understanding these aspects is crucial for ensuring safe handling and disposal practices throughout its lifecycle.
Future Directions and Research Opportunities
The future of 3-(3-methyl-1H-pyrazol-1-yl)-4-(propan-2-yl)cyclohexan
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